

An In-depth Technical Guide to 3-Amino-1hydroxypyrrolidin-2-one

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Compound of Interest

Compound Name: 3-Amino-1-hydroxypyrrolidin-2-one

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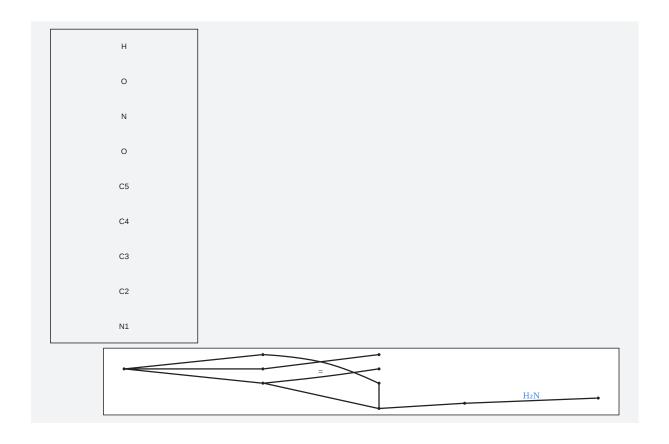
This technical guide provides a comprehensive overview of **3-Amino-1-hydroxypyrrolidin-2-one**, a pyrrolidinone derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and insights into its synthesis.

Chemical Identity and Structure

3-Amino-1-hydroxypyrrolidin-2-one is a heterocyclic organic compound. Its systematic IUPAC name is **3-amino-1-hydroxypyrrolidin-2-one**.[1] The molecule exists as a racemic mixture and also in stereospecific forms, such as (3R)-**3-amino-1-hydroxypyrrolidin-2-one** and (3S)-**3-amino-1-hydroxypyrrolidin-2-one**.[2][3] It is also commonly known by the synonym HA-966.[1]

The chemical structure of **3-Amino-1-hydroxypyrrolidin-2-one** consists of a five-membered pyrrolidinone ring, substituted with an amino group at the **3-position** and a hydroxyl group at the **1-position** (the nitrogen atom of the lactam).





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Caption: 2D chemical structure of **3-Amino-1-hydroxypyrrolidin-2-one**.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for **3-Amino-1-hydroxypyrrolidin-2-one**. This data is essential for understanding its behavior in biological systems and for designing experimental protocols.



Property	Value	Reference
Molecular Formula	C4H8N2O2	[1][2]
Molecular Weight	116.12 g/mol	[1][2]
XLogP3	-1.5	[1][2]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	116.058577502 Da	[1][2]
Polar Surface Area	66.6 Ų	[1][2]
Complexity	115	[1][2]

Experimental Protocols: Synthesis Overview

The synthesis of 3-amino-pyrrolidine derivatives is of significant interest for the production of agrochemicals and pharmaceuticals.[4] While specific, detailed experimental protocols for the direct synthesis of **3-Amino-1-hydroxypyrrolidin-2-one** are proprietary or described within patent literature, general synthetic strategies for related structures provide valuable insights.

A common approach involves the cyclization of acyclic precursors. For instance, methods have been developed for producing optically active 3-amino-pyrrolidine derivatives starting from 1,2,4-trisubstituted butane derivatives.[4] Another patented method describes the synthesis of optically pure (S)-3-hydroxypyrrolidine from optically pure 4-amino-(S)-2-hydroxybutyric acid. This multi-step process includes the introduction of an amine protecting group, reduction of the carboxylic acid, removal of the protecting group, halogenation of the resulting primary alcohol, and subsequent amine cyclization.[5]

Furthermore, the synthesis of pyrrolidine-containing drugs often utilizes stereoselective methods. These can be broadly categorized into two groups: those that start with a pre-existing pyrrolidine ring and those that involve the stereoselective cyclization of acyclic compounds to form the pyrrolidine ring.[6]



A representative synthetic workflow for a related pyrrolidine derivative is outlined below. This generalized process illustrates the key transformations often involved in constructing such molecules.



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Caption: A generalized workflow for the synthesis of pyrrolidine derivatives.

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